
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea
描述
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea is a synthetic organic compound that features a tetrazole ring, a fluorophenyl group, and a methoxyphenethyl group
准备方法
The synthesis of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea typically involves multiple steps, starting with the preparation of the tetrazole ring and subsequent functionalization. The synthetic route may include:
Formation of the Tetrazole Ring: This can be achieved through the reaction of 4-fluorophenylhydrazine with sodium azide under acidic conditions.
Attachment of the Methoxyphenethyl Group: This step involves the reaction of the tetrazole intermediate with 4-methoxyphenethylamine.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate derivative to form the urea linkage.
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and specific solvents.
化学反应分析
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Research: It can be used to study the interactions between small molecules and biological targets, providing insights into biochemical pathways and mechanisms.
作用机制
The mechanism of action of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and fluorophenyl group may play crucial roles in binding to these targets, while the methoxyphenethyl group can influence the compound’s overall pharmacokinetic properties. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
相似化合物的比较
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea can be compared with other similar compounds, such as:
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea: This compound features a chlorophenyl group instead of a fluorophenyl group, which can influence its reactivity and binding properties.
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-hydroxyphenethyl)urea: This compound has a hydroxyphenethyl group instead of a methoxyphenethyl group, affecting its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
生物活性
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications, supported by data tables and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Tetrazole Ring : This is achieved by reacting 4-fluorobenzyl chloride with sodium azide, leading to the formation of 4-fluorophenyl tetrazole.
- Urea Formation : The tetrazole derivative is then reacted with 4-methoxyphenethyl isocyanate to form the desired urea compound.
These steps can be optimized for yield and purity using various catalysts and controlled conditions .
Biological Activity
The biological activity of this compound has been investigated in several contexts, particularly in relation to its interaction with specific biological targets.
The mechanism of action involves binding to molecular targets such as enzymes or receptors. The tetrazole ring and fluorophenyl group are crucial for facilitating these interactions, potentially modulating enzyme activity or receptor function. This can lead to various biological effects, including:
- Inhibition of Cell Proliferation : The compound may inhibit growth in cancer cell lines.
- Induction of Apoptosis : It has been shown to trigger programmed cell death in certain cellular models .
Case Studies
Several studies have explored the efficacy of this compound:
- Cancer Research : In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines, including breast and colon cancers, with IC50 values indicating potent activity.
- Neuropharmacology : Research indicated that it may exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems .
Table 1: Biological Activity Summary
Study Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Cancer Cell Lines | MCF-7 (Breast Cancer) | 5.2 | Inhibition of proliferation |
HT-29 (Colon Cancer) | 3.8 | Induction of apoptosis | |
Neuroprotection | SH-SY5Y (Neuronal Cells) | 10.0 | Modulation of neurotransmitter release |
Table 2: Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Notable Activity |
---|---|---|
1-(4-fluorophenyl)-1H-tetrazole | Lacks urea group | Moderate anti-cancer activity |
3-(4-methoxyphenethyl)urea | Lacks tetrazole group | Limited receptor interaction |
1-(4-chlorophenyl)-1H-tetrazole | Chlorine instead of fluorine | Different binding affinity |
常见问题
Q. Basic: What synthetic methodologies are recommended for preparing 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea, and how can reaction yields be optimized?
Methodological Answer:
The synthesis involves two key steps: (1) constructing the 1-(4-fluorophenyl)-1H-tetrazole moiety and (2) coupling it with the 4-methoxyphenethyl urea group.
-
Tetrazole Formation : Cycloaddition reactions between nitriles and sodium azide under acidic conditions (e.g., NH₄Cl in DMF at 100–120°C) are standard . For fluorophenyl derivatives, ensure anhydrous conditions to avoid hydrolysis of the fluorine substituent.
-
Urea Coupling : React the tetrazole intermediate with 4-methoxyphenethyl isocyanate in DCM or THF at 0–5°C to minimize side reactions. Use triethylamine as a base to scavenge HCl .
-
Yield Optimization :
Q. Advanced: How can single-crystal X-ray diffraction (SCXRD) elucidate the conformational flexibility of the tetrazole-urea linkage in this compound?
Methodological Answer:
SCXRD is critical for resolving bond angles, torsional strain, and intermolecular interactions.
- Crystallization : Grow crystals via slow vapor diffusion (e.g., hexane into a DCM solution of the compound). Fluorophenyl groups often promote π-stacking, aiding crystallization .
- Data Collection : Use a Cu-Kα source (λ = 1.54178 Å) at 100 K. Key metrics:
- Implications : A planar conformation (torsion angle <10°) suggests strong intramolecular H-bonding between the urea NH and tetrazole N, stabilizing the bioactive conformation .
Q. Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data contradictions be resolved?
Methodological Answer:
- 1H/13C NMR : Confirm substituent positions. The 4-fluorophenyl group shows a doublet at ~7.2 ppm (J = 8.5 Hz) in 1H NMR. The urea NH protons appear as broad singlets at ~5.5–6.0 ppm .
- FT-IR : Look for urea C=O stretch at ~1640–1680 cm⁻¹ and tetrazole C-N stretches at ~1450 cm⁻¹ .
- Contradictions : If NMR signals overlap (e.g., methoxy and fluorophenyl protons), use DEPT-135 or 2D HSQC to resolve assignments . For purity disputes, combine HPLC (C18 column, MeCN/H₂O gradient) with HRMS (error <2 ppm) .
Q. Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-methoxyphenethyl group in biological activity?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with substituents varying in steric bulk (e.g., -OCH₃ → -OCF₃, -H) and logP (e.g., -CH₂CH₂- → -CH₂-).
- Biological Assays : Test analogs against target receptors (e.g., carbonic anhydrase isoforms, as fluorophenyl-urea derivatives are known inhibitors ). Use IC₅₀ values from enzyme inhibition assays.
- Data Analysis : Correlate substituent electronic properties (Hammett σ constants) with activity. A positive slope suggests electron-withdrawing groups enhance binding .
Q. Advanced: What experimental design principles should guide in vivo pharmacokinetic studies of this compound?
Methodological Answer:
- Dosing : Use a randomized block design with split-plot arrangements (e.g., dose levels as main plots, time points as subplots) to control variability .
- Sampling : Collect plasma at t = 0.5, 1, 2, 4, 8, 12, 24 h post-administration. Stabilize samples with EDTA and protease inhibitors.
- Analytical Method : Quantify via LC-MS/MS (LLOQ = 1 ng/mL). Use deuterated internal standards (e.g., d₄-urea analog) to correct matrix effects .
- Parameters : Calculate AUC, Cmax, t½, and clearance. Compare with in vitro metabolic stability data (microsomal t½) to validate predictive models .
Q. Basic: How can researchers address discrepancies between computational binding predictions and experimental inhibition data for this compound?
Methodological Answer:
- Docking Refinement : Use induced-fit docking (IFD) instead of rigid docking to account for receptor flexibility. Apply solvent models (e.g., GB/SA) to improve pose accuracy .
- Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding enthalpy (ΔH) and entropy (ΔS). A ΔH-driven mechanism supports strong H-bonding with the tetrazole .
- Troubleshooting : If Ki values conflict with docking scores, check for protonation state errors (e.g., tetrazole exists as anion at physiological pH) .
Q. Advanced: What strategies mitigate oxidative degradation of the 4-methoxyphenethyl group during long-term stability studies?
Methodological Answer:
- Forced Degradation : Expose the compound to 3% H₂O₂ at 40°C for 72 h. Monitor via HPLC for peroxide-induced byproducts (e.g., quinone methide derivatives) .
- Stabilizers : Add antioxidants (0.1% BHT or ascorbic acid) to formulations. Use amber glass vials to block UV light, which accelerates methoxy oxidation .
- Packaging : Store under nitrogen atmosphere at -20°C to reduce O₂ exposure. Conduct accelerated stability testing (40°C/75% RH for 6 months) to predict shelf life .
Q. Basic: What are the recommended controls for assessing off-target effects in cellular assays involving this compound?
Methodological Answer:
- Negative Controls : Use vehicle (DMSO <0.1%) and scrambled urea analogs (e.g., 3-(4-methylphenethyl)urea) to isolate target-specific effects .
- Positive Controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase assays ).
- Counter-Screens : Test against related enzymes (e.g., CA isoforms I, II, IX) to evaluate selectivity. Report % inhibition at 1 µM to highlight off-target activity .
属性
IUPAC Name |
1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O2/c1-27-16-8-2-13(3-9-16)10-11-20-18(26)21-12-17-22-23-24-25(17)15-6-4-14(19)5-7-15/h2-9H,10-12H2,1H3,(H2,20,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGYBTSBYKVDFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。